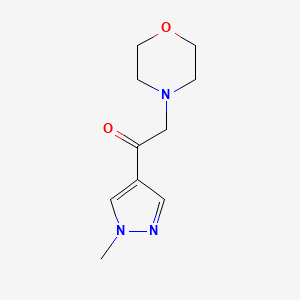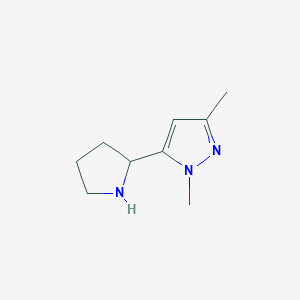
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
描述
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, commonly referred to as MPZP, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. Its unique chemical structure has made it a subject of interest for researchers in the fields of pharmacology, biochemistry, and physiology.
作用机制
The mechanism of action of MPZP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. MPZP has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in pain sensation and mood regulation.
Biochemical and Physiological Effects:
MPZP has been shown to have significant biochemical and physiological effects. In animal models, MPZP has been shown to reduce pain sensitivity, increase locomotor activity, and reduce drug-seeking behavior. MPZP has also been shown to have antidepressant effects, as it increases the levels of serotonin in the brain.
实验室实验的优点和局限性
MPZP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be readily measured using standard laboratory techniques. However, there are also some limitations to the use of MPZP in lab experiments. Its effects are primarily limited to the central nervous system, and its use in animal models may not fully reflect its effects in humans.
未来方向
There are several future directions for the use of MPZP in scientific research. One potential application is in the development of new pain medications. MPZP has been shown to have potent analgesic effects, and its mechanism of action may provide a new target for the development of pain medications. Another potential application is in the treatment of addiction. MPZP has been shown to reduce drug-seeking behavior in animal models, and further research may reveal its potential use in treating addiction in humans.
Conclusion:
In conclusion, 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. Its unique chemical structure has made it a subject of interest for researchers in the fields of pharmacology, biochemistry, and physiology. While the mechanism of action of MPZP is not fully understood, it has been shown to have significant biochemical and physiological effects. Further research is needed to fully understand the potential applications of MPZP in scientific research.
科学研究应用
MPZP has been shown to have potential use in various scientific research applications. One of the most significant applications of MPZP is in the field of pharmacology, where it has been shown to have potent analgesic effects. MPZP has also been investigated for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
1,3-dimethyl-5-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-9(12(2)11-7)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEUUDQWIKILAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2CCCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





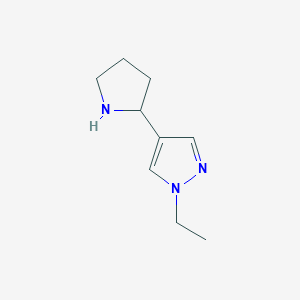

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3376088.png)

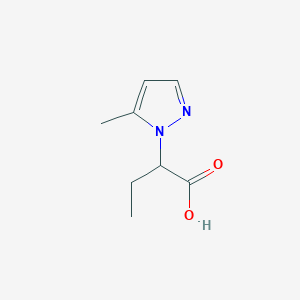

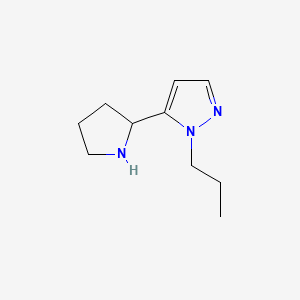
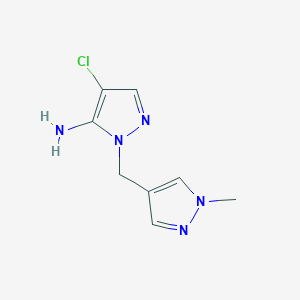

![2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B3376138.png)
